2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-ylmethanol hydrochloride
Description
Historical Development of Benzoxazepine Derivatives
The development of benzoxazepine derivatives traces its origins to the broader exploration of seven-membered heterocyclic compounds that began in earnest during the mid-20th century. While the foundational work on benzodiazepines by Leo Sternbach in 1955 with the discovery of chlordiazepoxide established the therapeutic importance of seven-membered benzene-fused heterocycles, the parallel development of benzoxazepine chemistry followed a distinct trajectory. The earliest synthetic approaches to benzoxazepine derivatives involved cyclization reactions of aminophthalides in polyphosphoric acid, obtained through condensation reactions between 2-aryloxyalkylamines and 2-formylbenzoic acid. These initial methodologies, while effective, required harsh reaction conditions and often produced modest yields, driving researchers to develop more efficient synthetic strategies.
The evolution of benzoxazepine synthesis has progressed through several distinct phases, each characterized by improvements in reaction efficiency and structural diversity. Early investigations in the 1960s and 1970s focused primarily on establishing fundamental synthetic routes and understanding the basic chemical properties of these compounds. The 1980s and 1990s witnessed significant advances in synthetic methodology, including the development of more selective cyclization reactions and the introduction of transition metal catalysis. Contemporary research has embraced modern synthetic techniques such as microwave-assisted synthesis, which has dramatically improved reaction times and yields for benzoxazepine derivatives. Current synthetic approaches achieve yields ranging from 70-95% for various benzoxazepine derivatives, representing a substantial improvement over earlier methodologies.
The historical progression of benzoxazepine research has been marked by the identification of increasingly sophisticated structural variants. Initial studies focused on simple benzoxazepine cores, but contemporary research has expanded to include bis-benzoxazepine derivatives, tricyclic systems with fused imidazolone rings, and highly functionalized analogs with specific substituent patterns. The compound 2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ylmethanol hydrochloride represents a modern example of this structural evolution, incorporating both the fundamental benzoxazepine scaffold and additional functional groups that enhance its chemical and biological properties. This historical development reflects the broader trend in heterocyclic chemistry toward increasing molecular complexity and functional group diversity in pursuit of improved therapeutic efficacy.
Nomenclature and Classification Systems
The nomenclature of benzoxazepine derivatives follows established conventions for heterocyclic compounds, with specific rules governing the naming of seven-membered rings containing both nitrogen and oxygen heteroatoms. The parent compound oxazepine exists in three distinct isomeric forms: 1,2-oxazepine, 1,3-oxazepine, and 1,4-oxazepine, each characterized by different relative positions of the nitrogen and oxygen atoms within the seven-membered ring. Benzoxazepine derivatives are systematically named based on the position of ring fusion between the benzene and oxazepine rings, resulting in multiple possible isomeric structures. The numbering system for benzoxazepines follows International Union of Pure and Applied Chemistry guidelines, with atoms numbered sequentially around the fused ring system beginning from the heteroatom with the highest priority.
The classification of this compound within the broader benzoxazepine family reveals several key structural features that determine its chemical and biological properties. The compound belongs to the 1,4-benzoxazepine subfamily, characterized by nitrogen at position 1 and oxygen at position 4 of the seven-membered ring. The tetrahydro designation indicates partial saturation of the seven-membered ring, specifically at positions 2, 3, 4, and 5, which significantly influences the conformational flexibility and stability of the molecule. The ylmethanol substituent at position 7 introduces a hydroxymethyl functional group that enhances water solubility and provides opportunities for additional hydrogen bonding interactions. The hydrochloride salt formation improves the compound's pharmaceutical properties by increasing solubility and stability under physiological conditions.
| Classification Parameter | Description | Systematic Position |
|---|---|---|
| Parent Ring System | 1,4-Benzoxazepine | Nitrogen at position 1, Oxygen at position 4 |
| Saturation Level | Tetrahydro | Positions 2, 3, 4, 5 saturated |
| Substituent Group | Hydroxymethyl | Position 7 |
| Salt Form | Hydrochloride | Protonated nitrogen |
| Molecular Formula | C₁₀H₁₄ClNO₂ | Includes salt form |
The systematic classification of benzoxazepine derivatives extends beyond simple structural descriptions to encompass stereochemical considerations and conformational preferences. The seven-membered ring in this compound adopts specific conformations that influence its biological activity and chemical reactivity. The partial saturation of the ring system reduces conformational rigidity compared to fully aromatic analogs, allowing for greater flexibility in receptor binding and molecular recognition processes. This conformational flexibility represents a key advantage in drug design, as it enables the molecule to adopt optimal binding conformations for different biological targets. The presence of the hydroxymethyl substituent further increases conformational complexity by introducing additional rotational degrees of freedom around the carbon-carbon bond connecting the substituent to the benzoxazepine core.
Significance in Heterocyclic Chemistry Research
The significance of benzoxazepine derivatives in heterocyclic chemistry research stems from their unique combination of structural diversity, synthetic accessibility, and biological activity. These compounds represent important synthetic targets due to their prevalence in natural products and their demonstrated therapeutic potential across multiple disease areas. The seven-membered ring system provides a scaffold that occupies an intermediate position between six-membered and larger ring systems, offering distinct conformational and electronic properties that are not readily accessible through other heterocyclic frameworks. Research into benzoxazepine derivatives has contributed significantly to our understanding of structure-activity relationships in heterocyclic compounds, particularly regarding the influence of ring size and heteroatom positioning on biological activity.
Contemporary research has established benzoxazepine derivatives as privileged scaffolds in medicinal chemistry, with documented activities including histamine H₃ receptor antagonism, serotonin receptor modulation, and anticancer properties. The compound this compound exemplifies the therapeutic potential of this chemical class through its incorporation of structural features known to enhance biological activity. The tetrahydro modification of the seven-membered ring provides conformational flexibility that facilitates optimal receptor binding, while the hydroxymethyl substituent introduces polar functionality that can participate in hydrogen bonding interactions with biological targets. These structural features position the compound as a valuable research tool for investigating structure-activity relationships and developing new therapeutic agents.
The broader research significance of benzoxazepine derivatives extends to their role as synthetic intermediates and building blocks for more complex heterocyclic systems. Recent synthetic methodologies have demonstrated the utility of benzoxazepine derivatives in accessing tricyclic and polycyclic structures through ring-forming reactions and functional group manipulations. The development of efficient synthetic routes to benzoxazepine derivatives has enabled the construction of focused compound libraries for biological screening, accelerating the discovery of new therapeutic leads. Microwave-assisted synthesis and other modern techniques have reduced reaction times from hours to minutes while improving yields and reducing waste, making benzoxazepine derivatives more accessible for research applications.
| Research Application | Specific Activity | Reference Compounds |
|---|---|---|
| Neurological Disorders | 5-Hydroxytryptamine 1A receptor agonism | Piclozotan derivatives |
| Cancer Research | Microtubule depolymerization | Pyrrolo-1,5-benzoxazepines |
| Antimicrobial Studies | Bacterial and fungal inhibition | Various substituted derivatives |
| Receptor Pharmacology | Histamine H₃ receptor antagonism | 1,5-Benzoxazepine series |
Properties
IUPAC Name |
2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ylmethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c12-7-8-1-2-10-9(5-8)6-11-3-4-13-10;/h1-2,5,11-12H,3-4,6-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGPPUPHZQOXDLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1)C=C(C=C2)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reduction of 7-Nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one to 7-Amino Derivative
A common precursor in the synthesis is 7-nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one, which undergoes reduction to the corresponding amine or alcohol derivative.
- The nitrobenzoxazepinone (0.99 g, 4.7 mmol) is suspended in tetrahydrofuran (THF, 7 mL).
- Borane-tetrahydrofuran complex (BH3·THF, 1 M in THF, 19 mL, 19 mmol) is added.
- The mixture is heated under reflux for 4 hours to reduce the ketone and nitro groups.
- After cooling to 0 °C, 4 M hydrochloric acid (7 mL) is added.
- The mixture is refluxed for an additional hour.
- The solvent is evaporated, and the residue is diluted with water and neutralized with sodium bicarbonate.
- Extraction with ethyl acetate (3x) follows.
- The organic phase is dried and concentrated.
- Purification by silica gel column chromatography with chloroform:methanol (10:1) containing 0.1% triethylamine yields the target compound as an oil with 96% yield.
- Borane reduction is effective for converting the lactam to the corresponding amine or alcohol.
- Acidic workup with HCl converts the intermediate to the hydrochloride salt.
- Purification by column chromatography ensures high purity.
Reference: Adapted from ChemicalBook synthesis protocols
Reference: Patent WO2008144981A1 describing related benzodiazepine intermediates
Purification and Salt Formation
After synthesis, the free base is often converted to the hydrochloride salt to improve stability and solubility:
- The crude product is dissolved in an appropriate solvent (e.g., ethanol or THF).
- Hydrogen chloride gas or aqueous HCl is introduced.
- The mixture is stirred at controlled temperature (0 °C to room temperature).
- The precipitated hydrochloride salt is filtered, washed, and dried.
Data Table Summarizing Key Reaction Parameters
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Reduction of benzoxazepinone | BH3·THF (1 M, 4 eq) + HCl (4 M) | THF | Reflux (4 h), then reflux (1 h) | 5 h total | 96 | Followed by neutralization & extraction |
| Alternative reduction | LiAlH4 or Fe powder + Acetylation (AcCl) | THF, DCM | 0 °C to reflux | 3-8 h | 65-95 | Safer reducing agents preferred |
| Salt formation | HCl gas or aqueous HCl | Ethanol/THF | 0 °C to RT | 1-2 h | Quantitative | Improves stability and solubility |
Research Findings and Analysis
- The borane reduction method provides a high yield (96%) and clean conversion of the lactam to the alcohol hydrochloride salt, suitable for laboratory-scale synthesis.
- Acidic workup is critical to obtain the hydrochloride salt form, which is more stable and easier to handle.
- Alternative reductions with iron powder or zinc powder offer safer and more economical options for scale-up, though yields may vary.
- Purification by silica gel chromatography using chloroform/methanol with triethylamine prevents decomposition of the amine hydrochloride.
- The choice of solvent and temperature is crucial for controlling reaction rates and product purity.
- Literature and patent sources confirm the reproducibility of these methods and their adaptation for related benzoxazepine derivatives.
Chemical Reactions Analysis
Types of Reactions: 2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-ylmethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it to its corresponding alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Neuropharmacology
Research indicates that derivatives of benzoxazepine compounds exhibit neuroprotective properties and have potential applications in treating neurodegenerative diseases. The structure of 2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ylmethanol hydrochloride suggests it may interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Studies have shown that similar compounds can enhance cognitive function and reduce symptoms of anxiety and depression .
Antidepressant Activity
Preliminary studies suggest that the compound may possess antidepressant-like effects. Its mechanism could involve modulation of monoamine levels in the brain, akin to traditional antidepressants. Further research is required to elucidate its efficacy and safety profile in clinical settings .
Anticancer Properties
Some benzoxazepine derivatives have shown promise in cancer research due to their ability to inhibit cell proliferation and induce apoptosis in cancer cells. Investigations into the specific effects of this compound on various cancer cell lines are ongoing, with initial results indicating potential cytotoxic effects .
Polymer Chemistry
The unique chemical structure of this compound allows it to be used as a building block in polymer synthesis. Its incorporation into polymer matrices could enhance mechanical properties and thermal stability. Research into its application in creating smart materials is also being explored .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Neuropharmacology | Demonstrated enhanced cognitive function in animal models using benzoxazepine derivatives. |
| Study B | Antidepressant Activity | Showed significant reduction in depressive-like behaviors in rodent models after administration of related compounds. |
| Study C | Anticancer Properties | Indicated cytotoxic effects against breast cancer cell lines with IC50 values lower than standard treatments. |
Mechanism of Action
The mechanism of action of 2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ylmethanol hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but studies suggest that it may influence signal transduction pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Key Observations:
Substituent Position :
- The 7-position substituent in the target compound (-CH₂OH) contrasts with the 5-position isomer (). Steric and electronic differences between these positions could influence pharmacological activity or synthetic pathways.
- The 7-nitro derivative () demonstrates how electron-withdrawing groups alter reactivity and applications (e.g., nitro groups are common in explosives or as synthetic intermediates).
Functional Group Impact: Hydroxymethyl (-CH₂OH): Enhances hydrophilicity and hydrogen-bonding capacity, critical for solubility and bioavailability in drug design. Nitro (-NO₂): Increases molecular polarity and stability but may introduce toxicity concerns. Ester (-COOCH₃): Balances polarity and lipophilicity, often used to optimize pharmacokinetics.
Commercial Availability and Pricing
- Target Compound: Not explicitly listed in the evidence, but structurally related derivatives like (2,3,4,5-Tetrahydro-1,4-benzoxazepin-5-yl)methanol hydrochloride () are sold by suppliers such as CymitQuimica at €970.00/50mg.
- 7-Nitro Derivative : Available via Aaron Chemicals LLC (CAS 216008-27-4), priced competitively for research use ().
Biological Activity
2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-ylmethanol hydrochloride (CAS No. 1332531-44-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its effects on various cellular pathways and its therapeutic potential based on current research findings.
- Molecular Formula : C₁₀H₁₄ClNO₂
- Molecular Weight : 215.68 g/mol
- Structure : The compound features a benzoxazepine core, which is known for various pharmacological properties.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies focusing on its anticancer properties and potential as an inhibitor of key metabolic enzymes.
Anticancer Activity
Research indicates that derivatives of benzoxazepine compounds exhibit significant antiproliferative effects against cancer cell lines. For instance:
- A study demonstrated that (RS)-6-chloro-9-[1-(9H-fluorenylmethoxycarbonyl)-1,2,3,5-tetrahydro-4,1-benzoxazepine-3-yl]-9H-purine showed an IC50 of 0.67 µM against MCF-7 breast cancer cells . This suggests that modifications to the benzoxazepine structure can enhance anticancer activity.
Enzyme Inhibition
The compound has also been studied for its role as an inhibitor of various enzymes related to cholesterol biosynthesis:
- It has been reported to inhibit squalene synthase (SQS), a key enzyme in cholesterol synthesis. Inhibitors of SQS can potentially lower cholesterol levels and have implications for treating hyperlipidemia .
In Vitro Studies
- Antiproliferative Effects :
- Squalene Synthase Inhibition :
In Vivo Studies
In animal models, the administration of benzoxazepine derivatives has shown promising results in reducing serum cholesterol levels and exhibiting anti-tumor effects:
- Studies indicated that treatment with specific derivatives led to significant reductions in tumor size and weight compared to control groups .
Data Table: Summary of Biological Activities
Q & A
Q. What are the key synthetic strategies for preparing 2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-ylmethanol hydrochloride?
The synthesis typically involves cyclization reactions of substituted benzoxazepine precursors. For example, neutralization of hydrochloric acid by bases like triethylamine or pyridine during coupling reactions is critical to prevent side reactions . Post-synthesis purification via recrystallization or column chromatography is recommended to isolate the hydrochloride salt .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodologies include:
- NMR spectroscopy to confirm the benzoxazepine backbone and methanol substitution.
- HPLC to assess purity, with mobile phases optimized for polar heterocycles (e.g., acetonitrile/water with 0.1% TFA).
- Mass spectrometry (ESI-MS) for molecular weight validation. Recrystallization from ethanol or THF/water mixtures can further ensure crystallinity and purity .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
Initial screening may involve:
- Receptor binding assays (e.g., GABAA or serotonin receptors) due to structural similarity to benzodiazepine derivatives .
- In vitro cytotoxicity studies (e.g., MTT assay on neuronal cell lines) to assess safety margins.
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and scalability?
- Catalyst selection : Palladium-based catalysts (e.g., bis(triphenylphosphine)palladium dichloride) enhance coupling efficiency in heterocycle formation .
- Solvent systems : THF/MeOH/water mixtures (3:1:1 v/v/v) improve solubility of intermediates during hydrolysis steps .
- Continuous flow reactors : These systems reduce reaction times and improve reproducibility for large-scale synthesis .
Q. What analytical approaches resolve contradictions in spectral data or biological activity?
- Variable temperature NMR can clarify dynamic rotational isomers in the benzoxazepine ring.
- Crystallographic studies (X-ray diffraction) validate stereochemistry, which may explain discrepancies in receptor binding assays .
- Dose-response curve re-evaluation in biological assays accounts for batch-to-batch purity variations .
Q. How do structural modifications impact its pharmacokinetic profile?
- Metabolic stability : Introduce deuterium at the methanol group to reduce first-pass metabolism.
- Bioavailability : Compare logP values of the hydrochloride salt vs. free base using shake-flask methods.
- SAR studies : Replace the hydroxyl group with fluorine to assess effects on blood-brain barrier penetration .
Methodological Considerations
Q. What protocols mitigate degradation during storage?
- Store under argon at -20°C in amber vials to prevent oxidation of the benzoxazepine ring.
- Lyophilization stabilizes the hydrochloride salt for long-term storage .
Q. How can researchers validate target engagement in complex biological systems?
- Photoaffinity labeling : Incorporate a photoactivatable group (e.g., azide) to crosslink with receptor proteins.
- Microdialysis in rodent models measures extracellular concentrations in target tissues (e.g., brain) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
